molecular formula C5H8ClNO3 B1271793 (2-Chloro-acetylamino)-acetic acid methyl ester CAS No. 76969-81-8

(2-Chloro-acetylamino)-acetic acid methyl ester

Cat. No. B1271793
CAS RN: 76969-81-8
M. Wt: 165.57 g/mol
InChI Key: FCYYBUGNYDVXCX-UHFFFAOYSA-N
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Description

(2-Chloro-acetylamino)-acetic acid methyl ester (CAME) is a chemical compound that has a wide range of applications in the fields of science and medicine. CAME is a derivative of acetic acid and has been used in various research studies in the past. It is a colorless, odorless, and non-volatile compound that is soluble in water and organic solvents. CAME is a versatile compound that has been used in a variety of synthetic reactions, as well as in the field of biochemistry and physiology. Additionally, we will discuss the advantages and limitations of using CAME for lab experiments, as well as potential future directions for research.

Scientific Research Applications

Organic Synthesis

Methyl 2-(2-chloroacetamido)acetate: is a valuable intermediate in organic synthesis. Its reactivity stems from the presence of both an ester group and a chloroacetamide moiety. This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles, leading to the synthesis of a wide range of products. For instance, it can be used to synthesize pyrrole derivatives that have potential applications as DNA-alkylating agents .

Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for acyl chlorides or amines .

Mode of Action

Methyl 2-(2-chloroacetamido)acetate, being an acyl chloride derivative, is highly reactive. It can undergo nucleophilic addition / elimination reactions with amines . The reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. This is followed by the removal of a chloride ion and a hydrogen ion from the nitrogen .

Biochemical Pathways

Given its reactivity with amines, it may be involved in modifying proteins or enzymes that contain amine groups, potentially altering their function and affecting downstream biochemical pathways .

Result of Action

Given its potential to react with amines, it may modify the structure and function of proteins or enzymes, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of Methyl 2-(2-chloroacetamido)acetate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can react with it. For instance, in acidic or basic environments, the compound may undergo additional reactions that could affect its stability and activity .

properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-10-5(9)3-7-4(8)2-6/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYYBUGNYDVXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368406
Record name Methyl N-(chloroacetyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-acetylamino)-acetic acid methyl ester

CAS RN

76969-81-8
Record name Methyl N-(chloroacetyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-chloroacetamido)acetate
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